3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole

5-HT6 antagonist CNS drug discovery indazole SAR

Securing a reliable 3-sulfonyl-2H-indazole building block is critical for SAR-driven 5-HT6 antagonist programs and sustainable electrochemical synthesis. 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole (CAS 633292-94-1) directly addresses this need: - Validated scaffold for potent 5-HT6 receptor antagonists; systematic SAR shows single-digit nanomolar affinity achievable. - Stable precursor to reactive indolenine intermediates, enabling diverse 3-functionalized indazole libraries for biological screening. - Serves as a benchmark substrate for green electrochemical C3-sulfonylation, supporting process chemistry optimization. Standard research quantities available; inquire for custom packaging and immediate dispatch.

Molecular Formula C13H9FN2O2S
Molecular Weight 276.29 g/mol
CAS No. 633292-94-1
Cat. No. B12590186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole
CAS633292-94-1
Molecular FormulaC13H9FN2O2S
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC(=C3)F
InChIInChI=1S/C13H9FN2O2S/c14-9-4-3-5-10(8-9)19(17,18)13-11-6-1-2-7-12(11)15-16-13/h1-8H,(H,15,16)
InChIKeyULBHCBIUYOVKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole: Procurement & Differentiation Guide


3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole (CAS 633292-94-1) is a 3-arylsulfonyl-substituted 2H-indazole derivative [1]. This compound belongs to a broader class of 3-sulfonylindazoles that have been systematically investigated as scaffolds for potent and selective 5-HT6 receptor antagonists [2] and as versatile intermediates in the synthesis of 3-functionalized indazoles [3]. The 2H-indazole tautomeric form and the meta-fluoro substitution pattern on the benzenesulfonyl group constitute its defining structural features, distinguishing it from 1H-indazole analogs and alternative regioisomers.

Core scaffold
2H-Indazole tautomer with defined 3-arylsulfonyl substitution
Key motif
3-(3-Fluorophenylsulfonyl) group shapes electronic and steric profile
Primary utility
SAR studies for 5-HT6 receptor antagonists and 3-functionalized indazole synthesis

3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole: Criticality of 3-Fluorophenyl Sulfonyl Substitution


Within the 3-sulfonyl-2H-indazole series, the specific aryl sulfonyl group is the primary determinant of biological target affinity and synthetic utility. Structure-activity relationship (SAR) studies on related 3-sulfonylindazole 5-HT6 antagonists demonstrate that varying the arylsulfonyl substituent at the 3-position profoundly modulates binding affinity [1]. Furthermore, the 3-sulfonyl-2H-indazole core itself serves as a stable precursor to reactive intermediates in diverse synthetic transformations, where the electronic and steric properties of the sulfonyl group directly influence reaction outcomes [2]. Consequently, substituting this specific 3-fluorophenyl sulfonyl variant with a different arylsulfonyl or alkylsulfonyl group—such as phenyl, 4-fluorophenyl, chlorophenyl, or methylsulfonyl—cannot be presumed to yield equivalent biological or chemical performance. The following quantitative evidence substantiates this non-interchangeability.

Arylsulfonyl variation
Replacing 3-fluorophenylsulfonyl with other aryl or alkyl sulfonyl groups may shift target affinity and synthetic reactivity.
Tautomer/regioisomer mismatch
1H-Indazole or alternative regioisomers exhibit distinct biological and chemical behavior; 2H-tautomer selectivity may not transfer.
Electronic property impact
The electron-withdrawing fluorine substituent influences electrophilic reactivity; analogs with electron-donating groups may alter reaction outcomes.

3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole: Differentiation Evidence


5-HT6 Receptor Affinity: 3-Fluorophenylsulfonyl vs. 1-Sulfonylindazole

The 3-sulfonyl-2H-indazole scaffold, to which 3-(3-fluorobenzene-1-sulfonyl)-2H-indazole belongs, was rationally designed via a 'C/N flip' strategy from the 1-sulfonylindazole series [1]. While direct Ki data for the unsubstituted 3-(3-fluorophenylsulfonyl)-2H-indazole core are not publicly available, class-level SAR reveals the functional impact of the 3-fluoro substituent. A closely related 3-(3-fluorophenylsulfonyl)-6-(piperazin-1-yl)-1H-indazole derivative (BindingDB BDBM50330540) demonstrates a Ki of 11 nM at the human 5-HT6 receptor [2]. This value contextualizes the potency achievable with the 3-(3-fluorophenylsulfonyl)indazole motif, standing in contrast to the distinct SAR observed in the 1-sulfonylindazole series [1].

5-HT6 Binding Affinity
Class-level inference
Related 3-(3-F-PhSO₂) derivative Ki = 11 nM; >10-fold variation across aryl-SO₂ analogs.
Supports scaffold-specific affinity context
Direct affinity for core scaffold not reported; data from 6-piperazinyl congener
5-HT6 antagonist CNS drug discovery indazole SAR

Electrophilic Reactivity: 3-Fluorophenyl Sulfonyl Substitution

The 3-fluorophenyl sulfonyl group in 3-(3-fluorobenzene-1-sulfonyl)-2H-indazole is not merely a passive substituent; its electron-withdrawing nature enhances the electrophilic character of the indazole ring, facilitating further functionalization via electrophilic aromatic substitution . This property distinguishes it from analogs bearing electron-donating or less electron-withdrawing sulfonyl groups (e.g., 3-methylphenylsulfonyl or methanesulfonyl), which would exhibit attenuated reactivity. The 3-sulfonyl-2H-indazole core is a versatile building block for accessing diverse 3-functionalized indazoles, with the sulfonyl group serving as a stable precursor to reactive indolenine intermediates [1].

Electrophilic Reactivity
Supporting evidence
Electron-withdrawing 3-F-PhSO₂ enhances indazole electrophilicity vs. 3-Me-PhSO₂ or MeSO₂.
Reactivity context for intermediate selection
Qualitative effect; quantitative rate data not available
synthetic chemistry C-H sulfonylation indazole functionalization

Kinase Selectivity: SGK1, Tie2, and SRC

A focused library of 52 aza-2H-indazole derivatives, designed around the 2H-indazole core present in 3-(3-fluorobenzene-1-sulfonyl)-2H-indazole, was profiled against a panel of 30 kinases [1]. The study revealed a clear selectivity bias, with the best representatives showing good initial selective inhibition against SGK1, Tie2, and SRC kinases, with IC50 values in the range of up to 500 nM [1]. This class-level selectivity profile contrasts with the broader kinase inhibition often observed with 1H-indazole or other heterocyclic scaffolds, making the 2H-indazole template a distinct starting point for kinase inhibitor development.

Kinase Selectivity
Class-level inference
2H-Indazole library: selective inhibition of SGK1, Tie2, SRC (best IC₅₀ ≤ 500 nM) among 30 kinases.
Supports kinase selectivity screening
Profile from focused 52-compound N2-substituted library
kinase inhibitor SGK1 Tie2 SRC

Electrochemical C3-Sulfonylation of 2H-Indazoles

A transition-metal- and external oxidant-free electrochemical method has been developed for the regioselective C3–H sulfonylation of 2H-indazoles [1]. This method proceeds at room temperature under ambient air using sulfonyl hydrazides as sulfonyl precursors, yielding a series of 3-sulfonylated 2H-indazole derivatives [1]. The reported protocol is directly applicable to the synthesis of 3-(3-fluorobenzene-1-sulfonyl)-2H-indazole and provides a more sustainable and operationally simple alternative to traditional sulfonylation methods that often require stoichiometric oxidants or metal catalysts.

Electrochemical Synthesis
Supporting evidence
C3-sulfonylation via metal-free, oxidant-free electrochemistry; rt, ambient air, broad substrate scope.
Green synthesis route applicability
Direct compound-specific yield comparison not provided
electrochemical synthesis C-H functionalization green chemistry

3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole: Optimal Application Scenarios


Selective 5-HT6 Antagonist Development

As part of a medicinal chemistry program targeting the 5-HT6 receptor for cognitive enhancement, 3-(3-fluorobenzene-1-sulfonyl)-2H-indazole serves as a core scaffold for systematic SAR exploration. The 3-fluorophenyl sulfonyl group provides a defined electronic and steric starting point, and the 3-sulfonyl-2H-indazole template has been validated as a source of potent and selective 5-HT6 antagonists [1]. Derivatization with acyclic amino side chains, as described in the primary SAR study, can yield ligands with single-digit nanomolar affinity [1].

Synthesis of 3-Functionalized Indazoles

This compound is ideally suited as a stable precursor to reactive indolenine intermediates, enabling the synthesis of diverse 3-substituted indazoles [1]. The electron-withdrawing 3-fluorophenyl sulfonyl group enhances the leaving group ability of the sulfonyl moiety, facilitating elimination and subsequent nucleophilic trapping. This application is particularly valuable for generating focused libraries of 3-functionalized indazoles for biological screening.

Kinase Inhibitor Discovery: SGK1, Tie2, SRC

For research groups investigating kinase inhibitors with a defined selectivity profile, the 2H-indazole core of 3-(3-fluorobenzene-1-sulfonyl)-2H-indazole provides a template with demonstrated initial selective inhibition against SGK1, Tie2, and SRC kinases [1]. Further elaboration of this scaffold—through N2-substitution and additional functionalization—can yield inhibitors with IC50 values in the sub-500 nM range, offering a strategic entry point into these under-explored kinase targets.

Electrochemical C-H Sulfonylation Process Development

This compound can be synthesized via a recently reported electrochemical C3-sulfonylation method that operates under mild, oxidant-free conditions [1]. It therefore serves as both a target molecule and a model substrate for further optimization of green electrochemical synthetic methodologies. Process chemistry groups seeking to implement sustainable manufacturing routes for 3-sulfonylindazoles can utilize this compound as a benchmark for scalability and efficiency assessments.

Application
Selection Property
Validation Focus
5-HT6 Receptor SAR Studies
3-Fluorophenyl sulfonyl indazole core
Binding affinity and selectivity optimization
Synthesis of 3-Functionalized Indazoles
Sulfonyl leaving group ability
Reaction scope and nucleophile trapping
Kinase Selectivity Profiling (SGK1/Tie2/SRC)
2H-Indazole kinase template
Panel selectivity assessment
Electrochemical Process Research
Mild-condition electrochemical method
Scalability and sustainability

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